3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid

PROTAC VHL ligand exit vector geometry

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid (CAS 1448189-95-4) is a benzoic acid derivative that functions as a protected intermediate in the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting proteolysis-targeting chimeras (PROTACs). The compound features a benzoic acid core substituted at the meta position with a 4-(tert-butoxy)-4-oxobutoxy side chain, wherein the tert-butyl ester serves as an acid-labile protecting group for the terminal carboxylic acid required for eventual linker conjugation.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Cat. No. B12652861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCOC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-5-9-19-12-7-4-6-11(10-12)14(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18)
InChIKeyNMSLNMNMRHUGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid: A Meta-Substituted PROTAC Intermediate with Defined Physicochemical Boundaries


3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid (CAS 1448189-95-4) is a benzoic acid derivative that functions as a protected intermediate in the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting proteolysis-targeting chimeras (PROTACs) . The compound features a benzoic acid core substituted at the meta position with a 4-(tert-butoxy)-4-oxobutoxy side chain, wherein the tert-butyl ester serves as an acid-labile protecting group for the terminal carboxylic acid required for eventual linker conjugation . With a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol, its computed physicochemical descriptors include an XLogP3 of 2.6, a topological polar surface area (TPSA) of 72.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. These properties position it within acceptable boundaries for PROTAC building blocks and distinguish it from its positional isomers and ester variants used in parallel synthetic routes.

PROTAC Intermediate VHL E3 ligase recruiting building block Meta-substituted benzoic acid scaffold
Protection Strategy Acid-labile tert-butyl ester; orthogonal to Fmoc Compatible with solid-phase synthesis
Conjugation Ready Free carboxylic acid for direct amide coupling Avoids saponification step

Why 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid Cannot Be Interchanged with Its Para-Isomer or Methyl Ester in PROTAC Synthesis


In PROTAC assembly, the position of the linker attachment point on the E3 ligase ligand determines the exit vector geometry and ultimately governs ternary complex formation efficiency [1]. The meta-substituted benzoic acid scaffold found in 3-(4-(tert-butoxy)-4-oxobutoxy)benzoic acid orients the growing linker chain at approximately 120° relative to the VHL-binding pharmacophore, whereas its para-isomer (4-(4-tert-butoxy-4-oxobutoxy)benzoic acid, CAS 192698-20-7) directs the linker at 180° . This angular difference can be decisive for achieving productive ubiquitin transfer to the target protein [1]. Furthermore, the free carboxylic acid in the target compound enables direct amide coupling to amine-terminated linkers, eliminating the saponification step required when using the corresponding methyl ester (CAS 1448189-94-3), thereby reducing synthetic step count and potential for epimerization in chiral PROTAC constructs . The tert-butyl ester protecting group also provides orthogonal acid-labile protection that is compatible with Fmoc-based solid-phase peptide synthesis strategies commonly used in degrader library construction [1].

Para-Isomer 180° exit vector may shift ternary complex geometry and alter degradation activity relative to meta-directed design.
Methyl Ester Requires saponification before conjugation; reported to add a step and may introduce epimerization risk in chiral PROTACs.
Unprotected Analogs Dicarboxylic acid variants may react non-selectively, complicating linker elongation and purity.

Quantitative Differentiation Evidence for 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid Versus Its Closest Analogs


Meta vs. Para Substitution: Exit Vector Geometry Distinction for PROTAC Linker Attachment

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid bears the linker attachment point at the meta position of the benzoic acid ring, while the close analog 4-(4-tert-butoxy-4-oxobutoxy)benzoic acid (CAS 192698-20-7) is para-substituted . In VHL-based PROTAC design, the meta exit vector directs the linker at approximately 120° relative to the hydroxyproline recognition element, whereas the para vector results in a 180° trajectory [1]. A systematic study of VHL PROTACs demonstrated that altering the exit vector position from meta to para can shift ternary complex stability and degradation potency (DC50) by more than 10-fold, depending on the target protein [1].

Meta vs. Para Vector
Class-level inference
~120° exit vector; DC50 shift >10-fold reported
Linker geometry may affect ternary complex stability and degradation potency.
Based on VHL co-crystal analysis; target-dependent
PROTAC VHL ligand exit vector geometry

Free Carboxylic Acid vs. Methyl Ester: Elimination of Saponification Step in PROTAC Conjugation

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid possesses a free carboxylic acid group (C(=O)OH) directly available for amide bond formation with amine-functionalized linkers [1]. In contrast, its methyl ester analog, methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate (CAS 1448189-94-3), requires a prior saponification step (typically LiOH in THF/H2O) to liberate the free acid, adding one synthetic step and introducing a potential epimerization risk if chiral centers are present elsewhere in the PROTAC construct [1]. The molecular weight difference is modest (280.32 vs. 294.34 g/mol), but the functional group difference eliminates a reaction step and associated purification .

Acid vs. Methyl Ester
Head-to-head
Avoids saponification; MW diff 14 g/mol
May reduce synthetic steps and epimerization risk.
Reported for standard amide coupling conditions
PROTAC synthesis amide coupling synthetic efficiency

Acid-Labile tert-Butyl Ester Protection: Orthogonal Deprotection Compatibility with Fmoc Chemistry

The tert-butoxy moiety in 3-(4-(tert-butoxy)-4-oxobutoxy)benzoic acid provides an acid-labile protecting group (cleavable with TFA, typically 20–50% in DCM) that is orthogonal to base-labile Fmoc protection [1]. This orthogonality is not shared by analogs lacking the tert-butyl ester, such as 4-(3-carboxypropoxy)benzoic acid derivatives where the terminal carboxylate is unprotected, potentially leading to undesired side reactions during linker elongation [1]. The XLogP3 of 2.6 for this compound contributes to adequate organic solubility for solution-phase coupling, while the TPSA of 72.8 Ų remains below the ~140 Ų threshold associated with poor cell permeability in final PROTAC constructs [2].

Acid-Labile Protection
Class-level inference
XLogP3 2.6; TPSA 72.8 Ų; Fmoc-orthogonal
Physicochemical profile supports solid-phase PROTAC library synthesis.
Calculated properties; TFA cleavage standard
orthogonal protection solid-phase synthesis PROTAC library

Recommended Application Scenarios for 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid Based on Differentiated Evidence


Synthesis of VHL-Recruiting PROTACs Requiring a Meta-Directed Linker Exit Vector

When designing VHL-based PROTAC degraders, the meta-substitution pattern of 3-(4-(tert-butoxy)-4-oxobutoxy)benzoic acid directs the linker at approximately 120° relative to the VHL-binding pharmacophore, a geometry that may be optimal for certain target proteins where para-directed PROTACs have shown poor degradation efficiency [1]. Users should select this compound when structure-based modeling indicates that a meta exit vector places the target-protein ligand in a more favorable orientation for ternary complex formation.

One-Step Amide Conjugation to Amine-Terminated PROTAC Linkers Without Saponification

The free carboxylic acid functionality enables direct HATU- or EDC-mediated amide coupling to amine-functionalized PEG or alkyl linkers, bypassing the saponification step required for the methyl ester analog (CAS 1448189-94-3) [1][2]. This is particularly advantageous when constructing PROTACs containing base-sensitive functional groups or chiral centers susceptible to epimerization under basic hydrolysis conditions.

Fmoc-Compatible Solid-Phase PROTAC Library Synthesis

The acid-labile tert-butyl ester protecting group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, allowing researchers to incorporate this building block into automated PROTAC library synthesis workflows [1]. The compound's balanced lipophilicity (XLogP3 = 2.6) and moderate TPSA (72.8 Ų) ensure adequate swelling and reagent penetration in polystyrene-based resins commonly used for SPPS [2].

Comparative SAR Studies of Meta- vs. Para-Functionalized VHL PROTAC Intermediates

For medicinal chemistry teams conducting structure–activity relationship (SAR) studies on VHL-recruiting PROTACs, this compound serves as the meta-substituted counterpart to 4-(4-tert-butoxy-4-oxobutoxy)benzoic acid (CAS 192698-20-7) [1]. Parallel synthesis using both isomers allows systematic evaluation of exit vector geometry on degradation potency (DC50) and ternary complex cooperativity, providing critical data for rational PROTAC optimization.

Application
Selection Property
Validation Focus
VHL PROTAC synthesis (meta geometry)
Meta substitution for ~120° linker exit vector
Ternary complex formation and degradation potency
Direct amine-linker conjugation
Free carboxylic acid for single-step amidation
Coupling efficiency without saponification; chiral integrity
Solid-phase PROTAC library construction
Fmoc-orthogonal tert-butyl ester; moderate lipophilicity
Resin compatibility and deprotection cycle tolerance
Meta/para SAR comparator studies
Defined meta-substituted VHL intermediate
Exit vector impact on cooperativity and DC50
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